![molecular formula C16H20ClNO B2956417 3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one CAS No. 1024431-86-4](/img/structure/B2956417.png)

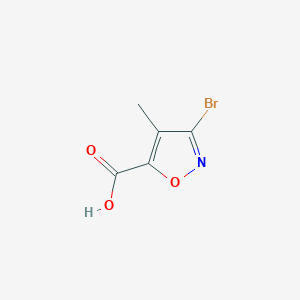

3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Insights

The crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been analyzed to reveal their hydrogen bonding and structural conformation. The cyclohexene rings in these compounds adopt sofa conformations with significant dihedral angles between the cyclohexene and aromatic rings, contributing to their potential biological activities. The compounds exhibit intermolecular N-H...O=C hydrogen bonds forming infinite chains, suggesting a role in their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity Evaluation

Further studies on the anticonvulsant activity of enaminones, specifically methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, using the amygdala kindling model have shown that these compounds do not demonstrate activity against amygdala kindled seizures. This insight emphasizes the importance of selecting appropriate models for evaluating the anticonvulsant efficacy of such compounds (Scott et al., 1993).

Synthesis and Catalytic Activity

A study on the synthesis and catalytic activity of iron(III) amino triphenolate complexes, with relevance to compounds like 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, has shown high efficiency in the reaction of CO2 with cyclohexene oxide. This reaction leads to the formation of valuable cyclic and polymeric carbonates, highlighting a potential application in green chemistry and CO2 utilization (Taherimehr et al., 2013).

Aza-Claisen Rearrangement and Heterocycle Synthesis

Aza-Claisen rearrangement techniques have been applied to synthesize unusual heterocycles, including those related to 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, demonstrating the versatility of these compounds in generating novel chemical entities. This method involves the synthesis of 3-N-(4'-aryloxybut-2'-ynyl) N-methyl amino-5,5-dimethyl cyclohex-2-enones, leading to the production of complex quinoline derivatives (Majumdar & Samanta, 2001).

Anticonvulsant Profile Comparison

The anticonvulsant and toxic properties of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate have been compared with standard antiepileptic drugs, revealing its potent anticonvulsant effects in the maximal electroshock seizure model. This comparison highlights the therapeutic potential of such compounds with a pharmacologic profile similar to phenytoin, emphasizing their relevance in scientific research and drug development (Mulzac & Scott, 1993).

Propiedades

IUPAC Name |

3-(4-chloroanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO/c1-11(2)7-12-8-15(10-16(19)9-12)18-14-5-3-13(17)4-6-14/h3-6,10-12,18H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFLAEGRPCEMFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)

![4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956341.png)

![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)

![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)